molecular formula C24H22N2O4 B2814821 3-(2,4-dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 892264-85-6

3-(2,4-dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2814821
CAS No.: 892264-85-6
M. Wt: 402.45
InChI Key: MCKCEVMCKUDITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazolinone derivative designed for pharmaceutical and biological research. Quinazolinones are recognized as a "privileged structure" in medicinal chemistry due to their diverse pharmacological profiles and presence in over 150 naturally occurring alkaloids . The core quinazoline-2,4(1H,3H)-dione scaffold is a known pharmacophore with documented potential as a fluoroquinolone-like inhibitor of bacterial DNA gyrase and topoisomerase IV, key enzymes for bacterial DNA replication . This mechanism suggests significant value in developing novel antimicrobial agents to address the growing challenge of bacterial resistance . Furthermore, structural analogs, particularly 3-phenylquinazolin-2,4(1H,3H)-diones, have recently emerged as promising scaffolds in anticancer research , demonstrating potent activity as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases . These kinases are critically involved in tumor angiogenesis and metastasis, making them attractive targets for multitargeted cancer therapy . The specific substitution pattern of this compound—featuring a 2,4-dimethoxyphenyl group at the 3-position and a 2-methylbenzyl group at the 1-position of the quinazoline-dione core—is strategically chosen to optimize its physicochemical properties and interaction with biological targets. Structure-Activity Relationship (SAR) studies indicate that substitutions at the 1- and 3-positions of the quinazoline ring system are crucial for modulating and enhancing biological activity . This makes it a valuable compound for investigating new therapeutic avenues in infectious diseases and oncology. For Research Use Only. This product is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-16-8-4-5-9-17(16)15-25-20-11-7-6-10-19(20)23(27)26(24(25)28)21-13-12-18(29-2)14-22(21)30-3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKCEVMCKUDITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The 2,4-dimethoxyphenyl group in the target compound may improve solubility compared to non-polar substituents (e.g., phenyl or methyl groups) .
2.4 Pharmacokinetic Properties
  • Water Solubility : 3-Substituted derivatives with polar groups (e.g., acylhydrazones) exhibit higher solubility than cabozantinib, a benchmark tyrosine kinase inhibitor . The target compound’s methoxy groups may confer similar advantages.
  • Oral Bioavailability : In silico predictions for 3-substituted derivatives suggest favorable absorption due to balanced logP values (2.5–3.5) . The 2-methylbenzyl group in the target compound may slightly increase logP, necessitating formulation optimization.

Q & A

Q. What are the key synthetic routes and reagents for synthesizing 3-(2,4-dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione?

The synthesis typically involves multi-step reactions starting from anthranilic acid or substituted benzyl precursors. Key steps include:

  • Alkylation : Introduction of the 2-methylbenzyl group via nucleophilic substitution using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) .
  • Cyclization : Formation of the quinazoline-dione core using triphosgene or CO₂ under controlled conditions to avoid toxic reagents like phosgene .
  • Substituent addition : Attachment of the 2,4-dimethoxyphenyl group via Suzuki coupling or nucleophilic aromatic substitution .
    Purification is achieved through recrystallization or chromatography. Critical reagents include DMF, K₂CO₃, and palladium catalysts for cross-coupling reactions .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and purity (e.g., ¹H/¹³C NMR for methoxy and benzyl groups) .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS for exact mass verification) .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and aromatic stretching frequencies .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity .

Q. What biological activities are associated with quinazoline-dione derivatives?

Quinazoline-diones exhibit antimicrobial , antitumor , and enzyme inhibitory activities. The 2,4-dimethoxyphenyl and benzyl substituents may enhance interactions with targets like kinases or DNA topoisomerases . Preliminary assays using cell lines (e.g., MCF-7 for anticancer activity) and enzyme inhibition studies (e.g., MAO-A/B for neuroactivity) are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Reflux conditions (80–120°C) for cyclization steps improve reaction rates .
  • Catalysts : Palladium/copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) increase selectivity .
  • Real-time monitoring : Use TLC or HPLC to track intermediates and minimize side products . Contradictions in literature methods (e.g., phosgene vs. CO₂-based cyclization) require empirical validation .

Q. What strategies are used to elucidate the mechanism of action against biological targets?

  • Molecular docking : Predict binding affinities to enzymes (e.g., EGFR, MAO) using software like AutoDock .
  • Enzyme inhibition assays : Measure IC₅₀ values via fluorometric or colorimetric methods (e.g., NADH oxidation for MAO) .
  • Cell-based assays : Assess cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer models .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate activity .
  • Bioisosteric replacement : Substitute the benzyl group with heterocycles (e.g., oxadiazole) to enhance metabolic stability .
  • Pharmacophore mapping : Identify critical moieties (e.g., quinazoline core) using 3D-QSAR models .

Q. How to resolve contradictions in reported synthetic methodologies?

  • Comparative studies : Evaluate traditional methods (e.g., phosgene-based cyclization ) vs. greener approaches (CO₂ utilization ).
  • Yield vs. sustainability : Prioritize methods with >70% yield and lower E-factors (e.g., solvent recovery systems) .

Q. What computational tools are valuable for predicting physicochemical properties?

  • ADMET prediction : Use SwissADME to estimate solubility, permeability, and cytochrome P450 interactions .
  • Molecular dynamics (MD) simulations : Assess binding stability (RMSD analysis) over 100-ns trajectories .
  • DFT calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) .

Methodological Recommendations

  • Synthetic protocols : Follow GMP guidelines for reproducibility .
  • Data validation : Cross-reference spectral data with published analogs (e.g., quinazoline derivatives in ).
  • Ethical compliance : Adhere to institutional guidelines for biological testing .

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